molecular formula C17H21NO B14634236 (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 52253-64-2

(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol

Cat. No.: B14634236
CAS No.: 52253-64-2
M. Wt: 255.35 g/mol
InChI Key: KLNGFIBGXXNTLD-YOEHRIQHSA-N
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Description

(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a benzyl group, a methylamino group, and a phenyl group attached to a propanol backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, methylamine, and phenylpropanol.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Industrial Production Methods: Industrial production methods may include large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical properties.

Common Reagents and Conditions

    Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.

    Reduction Reagents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: This compound is unique due to its specific chiral configuration and functional groups.

    (1S,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: A stereoisomer with different biological activities.

    (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol: Another stereoisomer with distinct properties.

Uniqueness

The uniqueness of this compound lies in its specific chiral configuration, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

52253-64-2

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

(1R,2S)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol

InChI

InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17-/m0/s1

InChI Key

KLNGFIBGXXNTLD-YOEHRIQHSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2

Origin of Product

United States

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